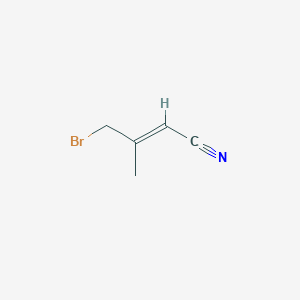
4-Bromo-3-methylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is a nitrile derivative characterized by the presence of a bromine atom and a methyl group attached to a but-2-enenitrile backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reactant concentrations, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the but-2-enenitrile moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in dichloromethane (CH₂Cl₂) at low temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under mild conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of halogenated or hydrogenated products.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
4-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methylbut-2-enenitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylbut-1-ene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
3-Methylbut-2-enenitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-2-methylbut-2-enenitrile: Positional isomer with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-methylbut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C5H6BrN |
|---|---|
Poids moléculaire |
160.01 g/mol |
Nom IUPAC |
(E)-4-bromo-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6BrN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |
Clé InChI |
UBWBTBRGJMOZOT-GORDUTHDSA-N |
SMILES isomérique |
C/C(=C\C#N)/CBr |
SMILES canonique |
CC(=CC#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
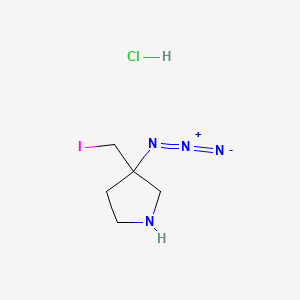
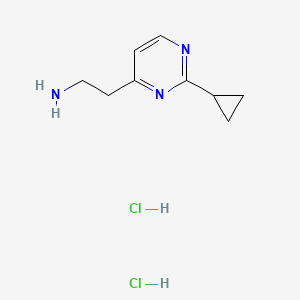
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
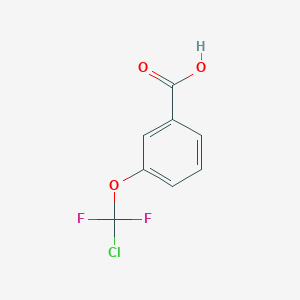
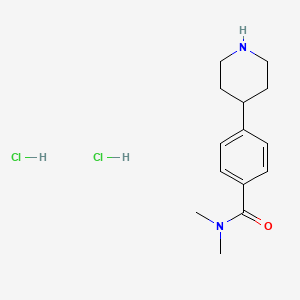

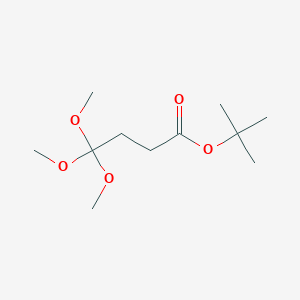
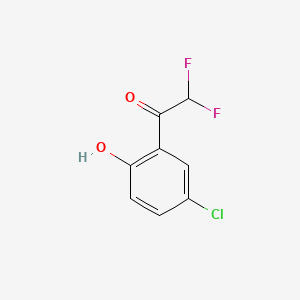
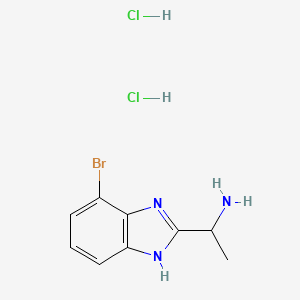

![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)
![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)
